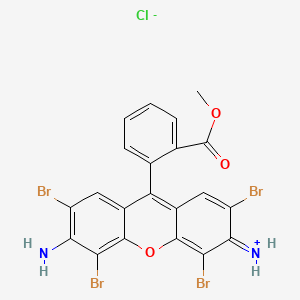

Tetrabromorhodamine 123

Description

Historical Trajectory and Academic Context of Rhodamine Dye Development

The journey of synthetic dyes began in the 19th century, with a pivotal moment being the synthesis of fluorescein (B123965) in 1871 by Adolf von Baeyer. biotium.comfluorofinder.com This discovery laid the chemical foundation for a major class of fluorophores known as xanthene dyes. biotium.com Building on this, the first rhodamine dyes were developed in 1887 by the chemist Ceresole. fluorofinder.commfa.org The name "rhodamine" is derived from the Greek word rhodon, meaning rose, which describes the color of these compounds. fluorofinder.comnih.gov

Rhodamines offered significant advantages over earlier dyes like fluorescein, including greater photostability, reduced pH sensitivity, and longer emission wavelengths which helped to minimize issues with tissue autofluorescence in biological imaging. biotium.comfluorofinder.com Throughout the mid-20th century, the utility of synthetic dyes grew with their application in color photography and as laser dyes. nih.gov This spurred further development, leading to a wide array of rhodamine derivatives, such as the well-known TAMRA and Texas Red, which became staples in biological labeling. biotium.com A key challenge with early rhodamines was their poor water solubility and a tendency for fluorescence quenching when conjugated to antibodies. biotium.com Later innovations, such as the sulfonation of the rhodamine core, led to the creation of dyes like the Alexa Fluor® series, which exhibited improved solubility and photostability. biotium.comnih.gov The development of Tetrabromorhodamine 123 represents a more targeted modification, where halogenation is used to precisely tune the dye's photophysical properties for specific research applications. photobiology.info

Distinctive Academic Significance of this compound within Xanthene Chemistry

The defining characteristic of this compound is the substitution of four hydrogen atoms on the xanthene core with bromine atoms. photobiology.info This halogenation fundamentally alters the electronic properties of the molecule, giving it a distinctive place within the chemistry of xanthene dyes. The bromine atoms act as potent electron-withdrawing groups, which significantly increases the molecular electrophilicity of the dye when compared to its parent compound, Rhodamine 123. researchgate.netacs.orgnih.gov

This bromine-induced enhancement of electrophilicity is a central aspect of its academic interest. researchgate.netnih.gov Theoretical and experimental studies have confirmed this enhanced reactivity through various analyses, including Linear Free Energy Relationships (LFER) and Natural Bond Orbital (NBO) theory. researchgate.netacs.orgnih.gov The nucleophilic addition of water or methanol (B129727) to 3,6-diamino-2,4,5,7-tetrabromo-9-[2-(methoxycarbonyl) phenyl]-9H-xanthen-9-ylium (this compound) has been a subject of these studies, highlighting its unique reactivity profile. researchgate.net This altered electronic structure directly influences its photophysical behavior, particularly its efficiency in generating reactive oxygen species.

Overview of Major Research Themes and Methodological Contributions of this compound

The primary research application of this compound stems from its properties as a highly efficient photosensitizer. photobiology.info Photosensitizers are molecules that, upon absorbing light, can induce a chemical change in another molecule. The bromination of Rhodamine 123 dramatically enhances its ability to generate singlet oxygen, a highly reactive form of oxygen. photobiology.info While Rhodamine 123 has a negligible yield of singlet oxygen, the introduction of the four bromine atoms increases this quantum yield approximately 50-fold. photobiology.info

This high quantum yield for singlet oxygen generation makes this compound a valuable tool in the field of photodynamic therapy (PDT) research. photobiology.infobiotium.com In PDT, a photosensitizer is introduced to target cells and then activated by light to produce cytotoxic species like singlet oxygen, leading to cell death. This compound is particularly noted for its ability to generate singlet oxygen within mitochondrial membranes and has shown toxicity towards carcinoma cells. biotium.com Its cationic nature, similar to its parent Rhodamine 123, facilitates its accumulation in the negatively charged mitochondrial matrix. photobiology.info Research has explored its use in inducing photodynamic effects and in studies involving P-glycoprotein-expressing cancer cells, which are often associated with multidrug resistance. researchmap.jpacs.org

Photophysical Properties of this compound

This table summarizes the key optical and photodynamic properties of this compound.

| Property | Value | Reference |

| Excitation Maximum (λex) | 524 nm | biotium.com |

| Emission Maximum (λem) | 550 nm | biotium.com |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.65 - 0.7 | biotium.com |

Comparison of Rhodamine 123 and this compound

This table highlights the critical difference in photosensitizing efficiency upon bromination.

| Compound | Singlet Oxygen Generation | Reference |

| Rhodamine 123 | Negligible | photobiology.info |

| This compound | ~50-fold increase over Rhodamine 123 | photobiology.info |

Structure

3D Structure of Parent

Properties

CAS No. |

83796-96-7 |

|---|---|

Molecular Formula |

C21H13Br4ClN2O3 |

Molecular Weight |

696.4 g/mol |

IUPAC Name |

[6-amino-2,4,5,7-tetrabromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride |

InChI |

InChI=1S/C21H12Br4N2O3.ClH/c1-29-21(28)9-5-3-2-4-8(9)14-10-6-12(22)17(26)15(24)19(10)30-20-11(14)7-13(23)18(27)16(20)25;/h2-7,26H,27H2,1H3;1H |

InChI Key |

GMCVSEFMPYGLOB-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1C2=C3C=C(C(=[NH2+])C(=C3OC4=C(C(=C(C=C24)Br)N)Br)Br)Br.[Cl-] |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=C3C=C(C(=[NH2+])C(=C3OC4=C(C(=C(C=C24)Br)N)Br)Br)Br.[Cl-] |

Synonyms |

TBR 123 tetrabromorhodamine 123 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Functionalization of Tetrabromorhodamine 123

Novel Synthetic Routes and Mechanistic Investigations of Tetrabromorhodamine 123 Preparation

The primary and most established method for synthesizing this compound involves the direct electrophilic bromination of its parent compound, Rhodamine 123. This reaction leverages the electron-rich nature of the xanthene core of the rhodamine dye.

A common procedure involves reacting Rhodamine 123 (3,6-diamino-9-[2-(methoxycarbonyl)phenyl]-9H-xanthen-9-ylium) with an excess of molecular bromine (Br₂). acs.org The reaction is typically carried out in a suitable solvent, such as ethanol, under an inert atmosphere (e.g., N₂) and can be left at room temperature for an extended period, such as 72 hours, to ensure complete tetrabromination. acs.org The stoichiometry of the halogenating agent is a critical parameter in controlling the degree of halogenation to achieve the desired tetrabromo-substituted product. researchgate.net

Mechanistic studies have provided insight into the reactivity of the this compound cation. The introduction of four electron-withdrawing bromine atoms onto the xanthene ring significantly enhances the electrophilicity of the central C9 carbon atom. nih.gov This increased electrophilic character is a direct consequence of the inductive effect of the bromine substituents. Theoretical analyses, including Linear Free Energy Relationship (LFER) studies and Quantum Theory of Atoms in Molecules (QTAIM), confirm that the bromine atoms drastically increase the molecule's electrophilicity compared to the non-brominated Rhodamine 123. nih.govresearchgate.net This heightened reactivity is demonstrated by the nucleophilic addition of solvents like water or methanol (B129727) to form 9-hydroxy or 9-methoxy adducts, respectively—a reaction not readily observed with Rhodamine 123 under similar conditions. acs.orgnih.gov

| Parameter | Description | Reference |

| Starting Material | Rhodamine 123 (3,6-diamino-9-[2-(methoxycarbonyl)phenyl]-9H-xanthen-9-ylium chloride salt) | acs.org |

| Reagent | Molecular Bromine (Br₂) | acs.orgresearchgate.net |

| Reaction Time | ~72 hours | acs.org |

| Atmosphere | Inert (N₂) | acs.org |

| Key Mechanistic Feature | Bromine-induced enhancement of molecular electrophilicity | nih.gov |

Strategies for Derivatization and Chemical Modification to Tailor Research Applications

The functionalization of this compound is crucial for expanding its use beyond that of a simple mitochondrial stain. Chemical modifications allow for its conjugation to biomolecules and the development of responsive sensor probes.

This compound, as a delocalized lipophilic cation, inherently localizes within the mitochondria of living cells due to the high mitochondrial membrane potential. capes.gov.brnih.gov While this intrinsic property is advantageous, creating conjugates can refine or alter this targeting.

The synthesis of conjugates often involves modifying the rhodamine structure to include a reactive handle suitable for bioconjugation, such as a carboxylic acid, amine, azide (B81097), or alkyne. While specific literature on the derivatization of the TBrRh123 backbone for conjugation is nascent, general strategies for rhodamine dyes are applicable. For instance, a common approach involves using a precursor with a functional group on the meso-phenyl ring, which can then be brominated. researchgate.net Subsequent activation of this functional group (e.g., converting a carboxylic acid to an N-hydroxysuccinimide (NHS) ester) allows for covalent attachment to amine residues on proteins or other biomolecules. This strategy would enable the delivery of the TBrRh123 fluorophore to cellular targets other than the mitochondria, depending on the nature of the conjugated biomolecule.

The photophysical properties of rhodamine dyes are often sensitive to their local environment, a characteristic that can be exploited to create chemical sensors. For this compound, its primary application in this area stems from its high efficiency as a photosensitizer. medchemexpress.com

Upon irradiation with light of the appropriate wavelength (λEx ≈ 524 nm), TBrRh123 can generate singlet oxygen (¹O₂) with a high quantum yield of 0.65-0.7. biotium.comucl.ac.uk This property allows it to be used as a probe to induce and study localized oxidative stress within the mitochondrial membrane. capes.gov.br Furthermore, its demonstrated reactivity towards nucleophiles like water suggests a sensitivity to the local chemical environment. acs.orgnih.gov This reactivity could potentially be harnessed to develop probes that respond to changes in pH or the presence of specific nucleophilic species, which would manifest as a change in fluorescence or absorbance properties. For example, its use in detecting environmental markers in samples has been proposed. google.com

Synthesis of Conjugates for Targeted Subcellular Localization Studies

Orthogonal Functionalization for Integration into Complex Molecular Systems

Orthogonal functionalization refers to the stepwise and selective modification of multiple functional groups within a molecule, where each reaction proceeds with high chemoselectivity without affecting the other groups. This strategy is essential for integrating fluorophores like this compound into complex, multi-component systems such as advanced biomaterials or multi-functional probes.

For rhodamine dyes, orthogonal functionalization is often achieved by introducing reactive groups that participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgacs.org A synthetic strategy for an orthogonally-functionalizable TBrRh123 could involve preparing a Rhodamine 123 analogue bearing an alkyne or azide group on the meso-phenyl ring. researchgate.net This precursor would then be subjected to the standard tetrabromination procedure. The resulting functionalized TBrRh123 would possess a "clickable" handle that is orthogonal to the typical amine-reactive groups used in bioconjugation (e.g., NHS esters). This would allow the dye to be clicked onto a molecule or surface that has a complementary azide or alkyne, even in the presence of other reactive functionalities like amines or thiols, enabling the construction of precisely defined molecular architectures. acs.orgnih.gov

Chromatographic and Spectroscopic Purity Assessment in Research Synthesis

Ensuring the purity of synthesized this compound is critical for reliable and reproducible experimental results. A combination of chromatographic and spectroscopic methods is employed for this purpose.

Following synthesis, the crude product is typically purified using column chromatography. nih.gov Techniques such as chromatography over Sephadex LH-20 with a methanol eluent have been successfully used to separate the desired product from starting materials and reaction byproducts. pnas.org For separating rhodamine derivatives with different degrees of halogenation (e.g., mono-, di-, and tetrabromo-), High-Performance Liquid Chromatography (HPLC) is a powerful tool. researchgate.netacs.org

Once purified, the identity and purity of the compound are confirmed using a suite of analytical techniques. Mass spectrometry is used to confirm the molecular weight, which for the pentabrominated salt is approximately 740.86 g/mol . biotium.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the positions of the bromine atoms and other protons on the molecule. pnas.org Elemental analysis can also be used to verify the empirical formula. pnas.org

Finally, the photophysical properties are characterized using UV-Visible and fluorescence spectroscopy. For this compound in methanol, the key spectroscopic parameters are:

| Spectroscopic Parameter | Value | Reference |

| Excitation Maximum (λEx) | 524 nm | biotium.com |

| Emission Maximum (λEm) | 550 nm | biotium.com |

| Molar Extinction Coefficient (ε) | 91,000 M⁻¹cm⁻¹ | biotium.com |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.65 - 0.70 | biotium.comucl.ac.uk |

These assessments collectively ensure that the synthesized this compound is of high purity and possesses the expected structural and photophysical characteristics for its intended research applications.

Photophysical Characteristics and Excited State Dynamics of Tetrabromorhodamine 123

Advanced Spectroscopic Investigations of Absorption and Fluorescence Phenomena

The introduction of bromine atoms to the rhodamine structure induces notable changes in its electronic properties, which are reflected in its absorption and fluorescence spectra. Bromination results in bathochromic shifts, meaning the absorption and fluorescence peaks move to longer wavelengths. researchgate.net Specifically, a bathochromic shift of 2-3 nm per bromine atom has been observed. researchgate.net

In methanol (B129727), Tetrabromorhodamine 123 exhibits an absorption maximum (λex) at approximately 524 nm and a fluorescence emission maximum (λem) at around 550 nm. lifetechindia.com The molar extinction coefficient (ε) in methanol is significant, at about 91,000 M⁻¹cm⁻¹. lifetechindia.com The shape and peak wavelength of the absorption spectrum can be influenced by factors such as local concentration, pH, solvent polarity, and aggregation. photobiology.info For monomeric forms of the dye, the fluorescence excitation spectrum generally mirrors the absorption spectrum in shape. photobiology.info

Table 1: Spectroscopic Properties of this compound in Methanol

| Property | Value | Reference |

|---|---|---|

| Absorption Maximum (λex) | 524 nm | lifetechindia.com |

| Emission Maximum (λem) | 550 nm | lifetechindia.com |

| Molar Extinction Coefficient (ε) | 91,000 M⁻¹cm⁻¹ | lifetechindia.com |

Quantum Yield Studies and Singlet Oxygen Generation Efficiency Research

A key feature of this compound is its high efficiency in generating singlet oxygen (¹O₂), a reactive oxygen species crucial for photodynamic therapy. The "heavy atom effect," introduced by the bromine atoms, enhances the probability of intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). photobiology.info This increased triplet state population leads to a significant rise in the quantum yield of singlet oxygen generation (ΦΔ).

The quantum yield for singlet oxygen generation by TBrRh123 is reported to be in the range of 0.65-0.7. biotium.combiotium.com This is a dramatic increase compared to its parent compound, Rhodamine 123, which has a negligible singlet oxygen yield. photobiology.info In fact, the bromination of Rhodamine 123 can increase the singlet oxygen yield by about 50-fold. photobiology.info Studies have shown that among mono-, di-, and tetrabromo-rhodamines, this compound is the most efficient at generating singlet oxygen. researchgate.net

The fluorescence quantum yield (Φf), conversely, is low for halogenated rhodamines due to the efficient intersystem crossing. While Rhodamine 123 has a high fluorescence quantum yield of approximately 0.9, the brominated derivatives exhibit significantly lower values. photobiology.info

Table 2: Quantum Yield Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.65-0.7 | biotium.combiotium.com |

Mechanisms of Excited State Deactivation and Photodegradation Pathways

Upon absorption of a photon, the TBrRh123 molecule is promoted to an excited singlet state (S₁). From here, several deactivation pathways are possible:

Fluorescence: The molecule can return to the ground state (S₀) by emitting a photon. However, due to the heavy atom effect, this process is less efficient in TBrRh123 compared to Rhodamine 123. photobiology.info

Internal Conversion: Non-radiative decay from S₁ to S₀ can occur, releasing energy as heat.

Intersystem Crossing (ISC): This is a highly efficient process in TBrRh123, where the molecule transitions from the S₁ state to the first excited triplet state (T₁). photobiology.info The presence of bromine atoms facilitates this spin-forbidden transition.

Phosphorescence: Radiative decay from the T₁ state to the S₀ state is also possible but is generally weak at room temperature.

Energy Transfer: The excited triplet state of TBrRh123 can transfer its energy to molecular oxygen (in its ground triplet state, ³O₂), generating highly reactive singlet oxygen (¹O₂). This is the primary pathway for its photosensitizing action. photobiology.info

Photodegradation, or photobleaching, can occur when the excited dye molecule undergoes irreversible chemical reactions. While specific pathways for TBrRh123 are not extensively detailed in the provided context, photosensitizers can be susceptible to degradation during prolonged irradiation, which can limit their effectiveness over time. researchgate.net

Influence of Microenvironment on Photophysical Behavior: Solvent, pH, and Polarity Effects

The photophysical properties of rhodamine dyes, including TBrRh123, are sensitive to their local microenvironment. photobiology.info

Solvent Polarity: The polarity of the solvent can influence the position of the absorption and emission maxima. photobiology.info Changes in solvent can affect the energy levels of the ground and excited states, leading to spectral shifts.

pH: The pH of the solution can impact the protonation state of the dye molecule, which in turn can alter its absorption and fluorescence characteristics. photobiology.inforesearchgate.net

Aggregation: At high concentrations, rhodamine dyes have a tendency to form aggregates. photobiology.info Aggregation typically leads to a decrease or complete quenching of fluorescence and can alter the absorption spectrum. photobiology.info The solubility of TBrRh123 is noted to be lower than its less brominated counterparts, particularly in water, which may increase its propensity for aggregation under certain conditions. researchgate.net The interaction with biological macromolecules, such as DNA, can also lead to spectral shifts. For instance, when bound to DNA, TBrRh123 shows a red shift in its absorption spectrum. pnas.org

Time-Resolved Spectroscopy Applications for Elucidating Photophysical Processes

Time-resolved spectroscopy is a powerful tool for investigating the dynamic processes that occur after photoexcitation.

Time-Resolved Fluorescence: These measurements can determine the fluorescence lifetime of the excited singlet state (S₁). The fluorescence lifetime of gaseous Rhodamine B, a related compound, is significantly longer than in solution, highlighting the influence of the solvent environment. researchgate.net For TBrRh123, a shorter fluorescence lifetime compared to Rhodamine 123 would be expected due to the efficient intersystem crossing pathway.

Time-Resolved Phosphorescence: This technique can be used to directly detect the emission from the triplet state (T₁) and measure its lifetime. The triplet lifetime of TBrRh123 is expected to be longer than that of Rhodamine 123. photobiology.info

Time-Resolved Singlet Oxygen Luminescence: The generation of singlet oxygen can be directly monitored by detecting its characteristic phosphorescence at approximately 1270 nm. researchgate.net Time-correlated single photon counting has been used to measure the quantum yield of singlet oxygen generation by bromorhodamines. researchgate.net

Triplet State Anisotropy Decay: This technique has been employed to study the conformational flexibility of DNA when TBrRh123 is used as a probe. pnas.org

These time-resolved methods are essential for building a complete picture of the excited-state deactivation pathways and for quantifying the efficiency of processes like intersystem crossing and singlet oxygen generation. researchgate.netuva.nlnih.gov

Mechanisms of Molecular and Cellular Interaction of Tetrabromorhodamine 123

Elucidating Mechanisms of Intracellular Accumulation and Subcellular Distribution

The intracellular accumulation and subsequent subcellular distribution of TBrRh123 are multifaceted processes influenced by both cellular characteristics and the physicochemical properties of the molecule. As a lipophilic cation, its uptake is driven by negative plasma and mitochondrial membrane potentials. However, its ultimate localization is not solely dictated by electrochemical gradients.

Research has shown that TBrRh123 can be a substrate for P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. nih.govencyclopedia.pub This interaction can limit the net intracellular accumulation of the compound in cells that express high levels of P-gp, a common mechanism of multidrug resistance in cancer cells. nih.govencyclopedia.pub

Once inside the cell, TBrRh123 exhibits a preference for specific organelles. The primary sites of accumulation are the mitochondria and the Golgi apparatus. encyclopedia.pubuva.nl Its distribution is not uniform and can be influenced by the metabolic state of the cell and the integrity of its internal membrane systems. Unlike some other rhodamine derivatives, significant accumulation within the cell nucleus is rarely observed. encyclopedia.pub

The subcellular distribution of TBrRh123 can be visualized using fluorescence microscopy, as the molecule is inherently fluorescent. capes.gov.br Studies have utilized confocal laser scanning microscopy to precisely map its location within different cellular compartments. capes.gov.br

Molecular Interactions with Biological Macromolecules and Cellular Compartments

The biological effects of TBrRh123 are mediated through its direct interactions with various cellular components, including proteins, nucleic acids, and lipid membranes.

While specific, high-affinity binding to particular proteins is a broad area of study for many small molecules, detailed characterizations of TBrRh123's protein binding profile are an ongoing area of research. nih.govnih.gov The function and activity of proteins are often modulated by such interactions. nih.gov General interactions are expected due to the molecule's chemical structure, which could lead to non-specific binding with various proteins, influencing their conformation and function.

Similarly, the interaction of TBrRh123 with nucleic acids is not as extensively characterized as that of other DNA-binding dyes. researchmap.jpgoogleapis.commdpi.com While its cationic nature might suggest a potential for electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA, there is no strong evidence to suggest it acts as a potent nucleic acid intercalator or groove binder. Some studies have explored the binding of similar rhodamine derivatives to G-quadruplex structures in nucleic acids. nih.gov

As a lipophilic molecule, TBrRh123 readily interacts with cellular membranes. acs.org This interaction is not merely passive partitioning; the compound can influence the physical properties of the lipid bilayer. Studies on similar rhodamine derivatives have shown that they can alter membrane fluidity and potentially induce changes in membrane curvature. nih.gov

The interaction with lipid bilayers is a critical aspect of its mechanism of action, particularly in the context of photodynamic therapy, where it can generate reactive oxygen species within the membrane environment. biotium.comucl.ac.uk The specific orientation and depth of penetration of TBrRh123 within the lipid bilayer can impact the efficiency of this process. Molecular dynamics simulations of related molecules suggest that amphiphilic compounds tend to localize at the water-membrane interface. mdpi.com

| Interaction Type | Macromolecule/Compartment | Key Findings |

| Efflux Pump Substrate | P-glycoprotein (ABC Transporter) | TBrRh123 is recognized and transported by P-gp, which can limit its intracellular accumulation. nih.govencyclopedia.pub |

| Membrane Interaction | Lipid Bilayers | As a lipophilic cation, TBrRh123 readily partitions into cellular membranes, potentially altering their physical properties. acs.orgnih.gov |

Binding Studies with Proteins and Nucleic Acids

Selectivity and Specificity in Targeting Cellular Organelles

A key feature of TBrRh123 is its ability to selectively accumulate in certain cellular organelles, most notably the mitochondria and, to some extent, the Golgi apparatus and lysosomes. encyclopedia.pubuva.nlscispace.com This selectivity is fundamental to its application as a fluorescent probe and photosensitizer.

The primary driver for the mitochondrial accumulation of TBrRh123, like other rhodamine derivatives, is the high mitochondrial membrane potential (ΔΨm). researchgate.netbioblast.atnih.gov This potential, which is negative on the inside, electrophoretically drives the positively charged TBrRh123 cation into the mitochondrial matrix. lumiprobe.comnih.gov

| Feature | Description |

| Driving Force for Uptake | High negative mitochondrial membrane potential (ΔΨm). researchgate.netbioblast.atnih.gov |

| Mechanism | Electrophoretic movement of the TBrRh123 cation into the mitochondrial matrix. lumiprobe.comnih.gov |

| Factors Influencing Retention | Magnitude of ΔΨm, binding to mitochondrial components, and cellular metabolic state. researchgate.netnih.gov |

In addition to mitochondrial accumulation, TBrRh123 has been observed to localize within lysosomes. scispace.com The process of lysosomal trafficking and sequestration for small molecules can be influenced by various cellular pathways. frontiersin.orgembopress.orgnih.gov For cationic amphiphilic drugs, a common mechanism is "lysosomotropism," where the compound becomes trapped in the acidic environment of the lysosome.

Once inside the cell, TBrRh123 can be trafficked to lysosomes through endocytic pathways. nih.gov Upon entering the acidic lumen of the lysosome (pH 4.5-5.0), the amine groups of the rhodamine structure can become protonated. This protonation increases the molecule's polarity, trapping it within the organelle as it is less able to diffuse back across the lysosomal membrane. This sequestration can lead to high concentrations of the compound within lysosomes. encyclopedia.pub

Mechanistic Studies of Mitochondrial Uptake and Retention

Reactive Oxygen Species Generation Mechanisms and Pathways within Biological Systems

Tetrabromorhodamine 123 is recognized as a potent photosensitizer, a molecule that, upon excitation by light, can induce chemical changes in other nearby molecules. medchemexpress.eu Its primary mechanism of action within biological systems revolves around the generation of reactive oxygen species (ROS) upon photoactivation. nih.gov This process is central to its application in fields like photodynamic therapy (PDT), a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to induce cellular damage. researchgate.netresearchgate.net

The generation of ROS by photosensitizers can occur through two main pathways, known as Type I and Type II photosensitization mechanisms. biorxiv.org The Type I mechanism involves electron or hydrogen atom transfer from the excited photosensitizer to a substrate, producing radical ions which then react with molecular oxygen to form superoxide (B77818) anions (O₂•−) and other ROS. biorxiv.org The Type II mechanism involves the direct transfer of energy from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). nih.govbiorxiv.org

In the case of this compound, research indicates that it predominantly functions through the Type II pathway, proving to be a highly efficient generator of singlet oxygen. biotium.comresearchgate.netcapes.gov.br The introduction of four bromine atoms to the rhodamine 123 structure significantly enhances its ability to generate ¹O₂. researchgate.netacs.org This enhancement is attributed to the "heavy atom effect," where the presence of the heavy bromine atoms facilitates intersystem crossing from the excited singlet state to the longer-lived triplet state, which is essential for the energy transfer to molecular oxygen required in the Type II process. acs.org

The quantum yield for singlet oxygen generation [Φ(¹O₂)], a measure of the efficiency of this process, has been reported to be as high as 0.65-0.7 for this compound. biotium.com This makes it significantly more effective at producing ¹O₂ compared to its non-brominated parent compound, rhodamine 123, which has a low ¹O₂ production rate. researchgate.netresearchgate.net

The subcellular localization of a photosensitizer is a critical determinant of the site of photodamage, as the generated ROS, particularly singlet oxygen, have a very short lifetime and limited diffusion range. nih.gov this compound, like other cationic rhodamine derivatives, selectively accumulates in the mitochondria of cells. researchgate.netbiotium.comcapes.gov.br This targeted localization means that upon irradiation, ROS are generated predominantly within the mitochondrial matrix, a region rich in potential targets for oxidative damage. capes.gov.brresearchgate.net

Interactive Data Table: Photophysical Properties of this compound

| Property | Value/Description | Reference |

| Primary ROS Generated | Singlet Oxygen (¹O₂) | nih.govbiotium.comcapes.gov.br |

| Mechanism | Predominantly Type II Photosensitization | biorxiv.org |

| Singlet Oxygen Quantum Yield (Φ(¹O₂)) | 0.65 - 0.7 | biotium.com |

| Subcellular Localization | Mitochondria | researchgate.netbiotium.comcapes.gov.br |

| Enhancing Feature | Bromination (Heavy Atom Effect) | acs.org |

The generation of singlet oxygen within the mitochondria initiates a cascade of damaging cellular events. One of the primary molecular targets identified for ¹O₂ generated by rhodamine derivatives in mitochondria is the pool of pyridine (B92270) nucleotides, specifically NAD(P)H. capes.gov.brresearchgate.net Photoactivation of the dye leads to the rapid oxidation of mitochondrial NAD(P)H to NAD(P)⁺. capes.gov.br Since NAD(P)H is a crucial coenzyme for cellular respiration and antioxidant defense systems, its depletion can severely compromise mitochondrial function and the cell's ability to counteract oxidative stress. capes.gov.bracs.org

This initial oxidative event can trigger further downstream pathways, including mitochondrial inner membrane permeabilization, depolarization (loss of mitochondrial membrane potential), and swelling. researchgate.net The disruption of mitochondrial integrity can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytosol, ultimately activating programmed cell death pathways, or apoptosis. researchgate.netacs.org

Interactive Data Table: Summary of Research Findings

| Study Focus | Key Findings | Reference |

| Efficiency of ROS Generation | This compound is the most efficient singlet oxygen generator among mono-, di-, and tetrabromo-rhodamines. | researchgate.net |

| Mitochondrial Targeting | The compound can be used to selectively generate singlet oxygen within the mitochondrial membranes of cells. | biotium.comcapes.gov.br |

| Molecular Targets | NAD(P)H was identified as a primary target for singlet oxygen generated by rhodamine derivatives in hepatocyte mitochondria, leading to its oxidation. | capes.gov.br |

| Cellular Consequences | ROS generation in mitochondria can lead to inner membrane permeabilization, depolarization, swelling, and release of cytochrome c, initiating apoptosis. | researchgate.net |

| Mechanism of Enhancement | Bromination of the rhodamine core increases the quantum yield for ¹O₂ generation due to the heavy atom effect. | acs.org |

Applications of Tetrabromorhodamine 123 in Advanced Biological Research Methodologies

Methodologies for Mitochondrial Membrane Potential Assessment and Bioenergetics Research

Tetrabromorhodamine 123, like its parent compound Rhodamine 123, is a lipophilic cation. This property allows it to be used as a probe to assess mitochondrial membrane potential (ΔΨm). nih.gov In healthy, functioning cells, mitochondria maintain a high negative transmembrane potential. This potential drives the accumulation of positively charged molecules like TBR from the cytoplasm into the mitochondrial matrix. nih.gov The extent of this accumulation is proportional to the magnitude of the membrane potential. Researchers can quantify the fluorescence intensity of TBR within the mitochondria to gain a semi-quantitative measure of ΔΨm. nih.gov A decrease in fluorescence intensity would indicate a depolarization of the mitochondrial membrane, a key indicator of mitochondrial dysfunction and an early event in apoptosis.

Beyond passive monitoring, TBR is a potent tool in bioenergetics research due to its photosensitizing properties. Upon excitation with light, it can generate singlet oxygen (¹O₂) with a high quantum yield of 0.65-0.7. biotium.combiotium.comlifetechindia.com This allows researchers to induce localized oxidative stress within the mitochondrial membranes specifically. biotium.combiotium.com By photoactivating TBR, scientists can study the direct consequences of singlet oxygen production on mitochondrial function. Research has shown that photoactivation of related rhodamine dyes leads to a rapid decrease in mitochondrial NAD(P)H fluorescence, demonstrating that NAD(P)H is a primary target of the induced singlet oxygen. utexas.edu This methodology provides a way to probe the mitochondrial antioxidant capacity and the dynamics of cellular bioenergetic pathways in response to specific oxidative insults. Cryo-electron tomography (cryo-ET) is another technique that complements these studies by providing high-resolution structural details of mitochondrial organization, which is essential for a complete understanding of bioenergetic processes. biotium.com

Quantitative Studies of Cellular Viability and Apoptosis Pathways in Cell Culture

This compound is utilized in quantitative studies of cellular viability, primarily through its application in photodynamic therapy (PDT) research. Its phototoxic effects are particularly pronounced in carcinoma cells, which makes it a subject of investigation for cancer cell-killing mechanisms. biotium.combiotium.com Upon irradiation with light, TBR generates cytotoxic singlet oxygen, leading to cell death. biotium.combiotium.com The viability of a cell culture after treatment with TBR and light can be quantified using various assays, such as those based on the reduction of tetrazolium salts like MTS or XTT by metabolically active cells. uq.edu.auresearchgate.net

A significant research finding has elucidated a specific apoptotic pathway induced by TBR-based PDT. Studies in human cervix carcinoma (HeLa) cells showed that TBR exclusively localizes in the Golgi apparatus. biotium.com Upon light exposure, the resulting photodynamic effect triggers apoptosis. biotium.com Further investigation revealed that this apoptotic signaling is mediated by superoxide (B77818) anions (O₂⁻) rather than singlet oxygen. biotium.com Crucially, the pathway was found to be Ca²⁺-dependent but independent of caspase-3, a key executioner caspase in many apoptotic pathways. biotium.com This suggests the activation of a Ca²⁺-dependent nuclease, such as DNase gamma, triggered by the dysfunction of the Golgi apparatus, highlighting a less common but important cell death mechanism. biotium.com Apoptosis itself is a highly regulated process that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. norbrain.nobu.edu The discovery of a caspase-3-independent pathway initiated from the Golgi apparatus provides valuable insight into the diverse mechanisms governing programmed cell death.

Advanced Imaging Techniques Utilizing this compound as a Fluorescent Probe

The fluorescent properties of this compound make it a valuable probe for various advanced imaging techniques, allowing for the visualization of subcellular structures and processes in living cells.

Development of Live-Cell Imaging Protocols

Live-cell imaging allows for the study of dynamic cellular processes in real-time. nih.gov this compound is well-suited for these protocols due to its cell-permeant nature and rapid sequestration by active mitochondria. physoc.org Protocols for live-cell imaging with rhodamine dyes involve incubating the cells with the dye for a short period, allowing it to accumulate in the mitochondria. physoc.orgnih.gov The cells can then be imaged using fluorescence microscopy.

An important consideration in developing these protocols is the concentration of the dye. At high concentrations, rhodamine dyes can cause fluorescence quenching in the mitochondria, likely due to aggregation, and may also accumulate in other cellular membranes, leading to artifacts. abbelight.com Therefore, optimizing the dye concentration is crucial to ensure that the observed fluorescence accurately reflects mitochondrial localization and function. abbelight.com Maintaining cell health during imaging is also critical, often requiring specialized imaging solutions and systems that minimize phototoxicity by controlling light exposure. nih.gov

Super-Resolution Microscopy Applications

Conventional fluorescence microscopy is limited by the diffraction of light, restricting resolution to approximately 250-300 nm. microscopyu.comgoogleapis.com Super-resolution microscopy (SRM) techniques overcome this barrier, enabling imaging with near-molecular resolution (down to ~20 nm). bu.eduresearchgate.net These methods are broadly divided into two strategies: reducing the illumination spot size (e.g., STED) or temporally separating the fluorescence of single molecules (e.g., STORM, PALM). microscopyu.comgoogleapis.com

Rhodamine derivatives are among the organic dyes used in single-molecule localization microscopy (SMLM) techniques like Stochastic Optical Reconstruction Microscopy (STORM). researchgate.net In STORM, photoswitchable fluorophores are used to ensure only a sparse subset of molecules is activated and imaged at any given time. bu.eduscielo.br By precisely localizing each individual blinking fluorophore over thousands of frames, a composite super-resolved image is reconstructed. scielo.br The photophysical properties of rhodamines make them suitable for this purpose. While specific studies detailing the use of this compound in STORM are not prevalent, its structural similarity to other rhodamines used in this application suggests its potential. researchgate.netnih.gov This allows for the visualization of subcellular structures, such as the intricate network of mitochondria, with unprecedented detail in three dimensions. researchgate.net

Flow Cytometry Applications for Cellular Analysis and Sorting

Flow cytometry is a high-throughput technique that rapidly analyzes the physical and chemical characteristics of individual cells in a suspension as they pass through a laser beam. purdue.edu The related compound, Rhodamine 123, is widely used in flow cytometry to assess mitochondrial function. biotium.com Given that this compound also accumulates in mitochondria based on membrane potential, it can be similarly applied.

This methodology allows for the quantitative analysis of mitochondrial membrane potential across large cell populations. Cells with healthy, polarized mitochondria will exhibit high fluorescence, while cells with depolarized mitochondria, a hallmark of apoptosis, will show reduced fluorescence. physoc.org This distinction enables researchers to quantify the percentage of apoptotic cells within a sample. physoc.org Flow cytometry can be used to analyze apoptosis by co-staining with other markers, such as Annexin V (which detects externalized phosphatidylserine) and a viability dye like propidium (B1200493) iodide, to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov Furthermore, cells can be sorted based on their fluorescence intensity, allowing for the isolation of specific cell populations (e.g., cells with high or low mitochondrial potential) for further molecular analysis.

Integration in Nanomaterial Systems for Enhanced Biological Probing

The integration of photosensitive compounds like this compound into nanomaterial systems represents a significant advancement in biological probing and therapy. By conjugating this compound with specialized nanoparticles, researchers can overcome limitations of conventional photodynamic therapy (PDT), particularly the poor penetration of light into deep tissues. aip.org This approach utilizes nanoparticles as energy mediators that can be activated by high-energy radiation, such as X-rays, which can penetrate tissues deeply. researchgate.netnih.gov The nanoparticles then transfer this energy to the conjugated photosensitizer, initiating the desired photodynamic effect in a targeted manner. aip.org A notable example of this is the conjugation of this compound with copper and cobalt co-doped Zinc Sulfide (ZnS:Cu,Co) afterglow nanoparticles, creating a system with high X-ray induced toxicity towards cancer cells while maintaining low toxicity in the absence of radiation. aip.orgaip.org

Energy Transfer Mechanisms in Nanocomposites for Photosensitization

The efficacy of this compound-nanocomposites in photosensitization hinges on efficient energy transfer from the nanoparticle to the photosensitizer molecule. aip.orgresearchgate.net This process typically occurs through Förster resonance energy transfer (FRET), a non-radiative dipole-dipole coupling mechanism. nih.govmdpi.com The fundamental principle of FRET requires a spectral overlap between the emission spectrum of the energy donor (the nanoparticle) and the absorption spectrum of the energy acceptor (the photosensitizer). mdpi.com

In the case of the ZnS:Cu,Co-TBrRh123 system, the process is initiated by X-ray irradiation. aip.org The scintillating ZnS:Cu,Co nanoparticles absorb the high-energy X-ray photons and, through a process called scintillation, convert this energy into visible light (luminescence). nih.govpolyu.edu.hk A key feature of these specific nanoparticles is their long-lasting afterglow, which allows them to continue emitting light even after the external X-ray source is turned off. aip.orgresearchgate.net This persistent luminescence serves as a continuous internal light source for the photosensitizer. aip.org

The emission spectrum of the ZnS:Cu,Co nanoparticles shows a broad green band that overlaps significantly with the absorption spectrum of this compound. aip.orgresearchgate.net This spectral alignment is crucial for enabling efficient resonance energy transfer from the nanoparticle to this compound. aip.org Once excited by the energy transferred from the nanoparticle, this compound can react with molecular oxygen in the surrounding tissue to generate cytotoxic singlet oxygen, leading to cell death. aip.orgmdpi.com This X-ray-activated energy transfer cascade allows for the photosensitizing effects to be localized deep within tissues, a significant advantage for treating deep-seated tumors. researchgate.net

Table 1: Spectral Properties for Energy Transfer in ZnS:Cu,Co-TBrRh123 Conjugates

| Component | Spectral Property | Wavelength (nm) | Significance in Energy Transfer |

|---|---|---|---|

| ZnS:Cu,Co Nanoparticle | Luminescence Emission Peak | ~510 nm | X-ray excited emission that serves as the energy source for the photosensitizer. polyu.edu.hk |

| ZnS:Cu,Co Nanoparticle | Afterglow Emission Peak | ~546 nm | Persistent light source for continuous activation of the photosensitizer after X-ray exposure ceases. polyu.edu.hkresearchgate.net |

| This compound (TBrRh123) | Absorption Peak | ~518 nm | Overlaps with the nanoparticle's emission, enabling efficient resonance energy transfer to TBrRh123. aip.orgresearchgate.net |

Development of Scintillating Nanoparticle Conjugates for Research

The development of conjugates linking scintillating nanoparticles with photosensitizers like this compound is a key area of research for advanced biological applications, particularly X-ray induced photodynamic therapy (XPDT). nih.govmdpi.com The ZnS:Cu,Co-TBrRh123 conjugate is a prime example of such a system designed for enhanced therapeutic efficacy. aip.orgresearchgate.net

Research led by Ma et al. demonstrated the successful conjugation of copper and cobalt co-doped ZnS (ZnS:Cu,Co) afterglow nanoparticles with this compound. aip.orgresearchgate.net Their work confirmed that an efficient energy transfer occurs from the nanoparticles to the photosensitizer upon X-ray excitation. aip.org The resulting nanocomposite was tested for its effectiveness in killing cancer cells. researchgate.net

In vitro studies on human prostate cancer cells (PC3) revealed that the ZnS:Cu,Co-TBrRh123 conjugates exhibited low dark toxicity but high X-ray induced toxicity. aip.org When exposed to a 2 Gy dose of X-rays, the viability of PC3 cells treated with the conjugate dropped significantly compared to cells treated with the photosensitizer or nanoparticles alone. researchgate.net The afterglow property of the ZnS:Cu,Co nanoparticles was highlighted as a particular advantage, as it can continuously activate the photosensitizer, potentially reducing the required X-ray dose and enhancing the therapeutic effect. aip.orgpolyu.edu.hkresearchgate.net This sustained generation of singlet oxygen from the persistent energy transfer makes these conjugates highly effective for cancer cell destruction. aip.org

Table 2: Research Findings on ZnS:Cu,Co-TBrRh123 Conjugates

| Nanoparticle System | Photosensitizer | Target Cell Line | Activation Source | Key Finding | Reference |

|---|---|---|---|---|---|

| Copper and cobalt co-doped ZnS (ZnS:Cu,Co) | This compound (TBrRh123) | Human Prostate Cancer Cells (PC3) | X-ray (2 Gy) | Conjugates show low dark toxicity but high X-ray induced toxicity, significantly reducing cell viability. | aip.orgresearchgate.netoncotarget.com |

| ZnS:Cu,Co | TBrRh123 | PC3 Cells | X-ray | Efficient energy transfer from the afterglow nanoparticles to the photosensitizer was observed, producing singlet oxygen for PDT. | aip.orgcapes.gov.br |

| ZnS:Cu,Co | TBrRh123 | Cancer Cells | X-ray | The long-lasting afterglow of the nanoparticles acts as a continuous light source for PDT activation. | researchgate.netmdpi.com |

Computational and Theoretical Chemistry Studies of Tetrabromorhodamine 123

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For Tetrabromorhodamine 123, these methods have been crucial in elucidating how its structure dictates its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely employed to calculate molecular properties and predict reactivity. mdpi.com In the case of this compound, DFT calculations have been instrumental in understanding the significant impact of bromine substitution on the rhodamine core.

Theoretical studies have addressed the results of nucleophilic addition of water and methanol (B129727) to 3,6-diamino-2,4,5,7-tetrabromo-9-[2-(methoxycarbonyl) phenyl]-9H-xanthen-9-ylium (4BrR123). nih.govacs.org These reactions yield 2-(3,6-diamino-2,4,5,7-tetrabromo-9-hydroxy-9H-xanthen-9-yl)xanthyl benzoate (B1203000) (HO4BrR123) and 2-(3,6-diamino-2,4,5,7-tetrabromo-9-methoxy-9H-xanthen-9-yl)xanthyl benzoate (MeO4BrR123), respectively. nih.govacs.orgacs.org

A convergent analysis using multiple theoretical frameworks—including the Linear Free Energy Relationship (LFER), second-order perturbation theory analysis of the Natural Bond Orbital (NBO), and the Quantum Theory of Atoms in Molecules (QTAIM)—concluded that the four electron-withdrawing bromine atoms dramatically enhance the electrophilicity of the molecule compared to its non-brominated parent, Rhodamine 123. nih.govacs.org This heightened electrophilicity is a key factor governing the reactivity of this diaminoxanthylium cation. nih.govacs.orgacs.org DFT calculations, often using the B3LYP hybrid functional with a 6-31G(d,p) basis set, are employed to obtain optimized geometries and analyze these properties. nih.gov

Table 1: Summary of DFT-Derived Molecular Properties of this compound

| Calculated Property | Theoretical Method | Finding | Citation |

| Molecular Electrophilicity | LFER, NBO, QTAIM | Significantly enhanced compared to Rhodamine 123 due to the electron-withdrawing effect of bromine atoms. | nih.govacs.orgacs.org |

| Reactivity | DFT (B3LYP/6-31G(d,p)) | The molecule readily undergoes nucleophilic addition with water and methanol at the central carbon of the xanthene ring. | nih.govacs.org |

| Electronic Structure | NBO Analysis | Shows the distribution of electron density and identifies the key orbitals involved in chemical reactions. | nih.govacs.org |

| Atomic Charges | QTAIM | Quantifies the charge distribution and confirms the electrophilic nature of the central xanthene carbon. | nih.govacs.org |

Ab initio methods, which are calculations based directly on quantum mechanical first principles without experimental data, are critical for studying the excited states of molecules. arxiv.org These methods are essential for understanding the photophysical properties of fluorescent dyes like this compound. cecam.org

For complex molecules, Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating excited states and predicting electronic absorption spectra. acs.org New spectral assignments for related compounds have been proposed based on TD-DFT and symmetry-adapted cluster configuration interaction (SAC-CI) calculations. acs.org These calculations can explain shifts in absorption and emission spectra and are crucial for interpreting experimental results. acs.org The development of formalisms for calculating excited-state forces allows for the study of structural changes and relaxation that occur after a molecule absorbs light. aps.org While specific ab initio studies focusing solely on this compound are not extensively detailed in the provided results, the methodologies are well-established for its parent compounds and derivatives. acs.orgresearchgate.net

Density Functional Theory (DFT) Analyses of Molecular Properties

Molecular Dynamics Simulations of this compound in Complex Environments

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interaction of molecules over time. This technique is invaluable for understanding how this compound behaves in biologically relevant settings like cell membranes and in the presence of protein receptors. nih.gov

MD simulations are used to characterize the detailed interactions between rhodamine dyes and lipid bilayers, which is fundamental to their applications as probes and substrates for membrane proteins. nih.gov Atomistic MD simulations of the parent compound, Rhodamine 123, in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) bilayer show that the xanthene moiety orients roughly parallel to the membrane plane. nih.gov The position of the rest of the molecule varies, influencing its interaction with water and lipids. nih.gov

These simulations can also calculate the free energy profile of moving the dye from water into the membrane using techniques like umbrella sampling. nih.gov Such studies reveal the dye's affinity for the membrane, a key parameter in its biological activity. nih.gov As this compound is a known substrate for the P-glycoprotein (P-gp) efflux pump, understanding its partitioning into and transport across the cell membrane is critical. researchgate.netnih.gov MD simulations can model this process, showing how the drug enters the membrane to access the transporter's binding site. nih.gov

Table 2: Typical Parameters in MD Simulations of Rhodamine-Membrane Systems

| Parameter | Typical Value/Method | Purpose | Citation |

| Force Field | GROMACS, Slipids | Defines the potential energy function for all atoms in the system. | nih.gov |

| Membrane Model | POPC bilayer | Represents a simplified model of a eukaryotic cell membrane. | nih.gov |

| Simulation Conditions | NpT ensemble (298.15 K, 1 bar) | Simulates constant number of particles, pressure, and temperature to mimic physiological conditions. | nih.gov |

| Free Energy Calculation | Umbrella Sampling MD | Determines the potential of mean force (PMF) for dye partitioning into the membrane. | nih.gov |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Allows for the observation of molecular diffusion, orientation, and interaction events. | nih.gov |

This compound is recognized as a substrate for the multidrug resistance transporter P-glycoprotein (P-gp). researchgate.net Computational modeling, including molecular docking and MD simulations, is used to investigate how ligands like this compound bind to this receptor. researchgate.netimrpress.com P-gp has multiple binding sites, and rhodamines are known to interact with the "R" site. nih.govresearchgate.net

Molecular docking studies can predict the preferred binding pose of a ligand within the receptor's binding pocket. biorxiv.org Subsequent MD simulations can then be used to assess the stability of this pose and observe any conformational changes in the protein or ligand upon binding. biorxiv.org These simulations help characterize the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. biorxiv.org By understanding these binding mechanisms at a molecular level, researchers can gain insight into the basis of substrate selectivity and the mechanisms of drug efflux. researchgate.net

Simulations of Membrane Interactions and Transport

Theoretical Predictions of Spectroscopic Signatures and Environmental Responses

Computational methods are highly effective at predicting and interpreting the spectroscopic properties of molecules. us.es For a dye like this compound, this includes predicting its absorption and emission wavelengths and how they change in different chemical environments. googleapis.com

Theoretical calculations, particularly using TD-DFT, can accurately predict the main absorption bands in the electronic spectra of rhodamine derivatives. acs.org Studies on related compounds show that these methods can assign specific electronic transitions to the observed spectral features. acs.org For instance, the strong visible absorption band is typically due to the S₀ → S₁ transition, localized on the xanthene ring.

Furthermore, computational models can simulate the effect of the environment, such as the solvent, on the spectroscopic signatures. rsc.org By including solvent models in the quantum chemical calculations, it is possible to predict solvatochromic shifts—the change in absorption or emission color in different solvents. researchgate.net These predictions are vital for understanding how this compound will behave as a fluorescent probe in the complex and heterogeneous environment of a living cell. googleapis.com The singlet oxygen quantum yield of this compound, a critical parameter for its use as a photosensitizer, is reported to be 0.65-0.7. biotium.com

Correlation of Theoretical Descriptors with Experimental Reactivity and Biological Activity

The enhanced electrophilic reactivity of this compound, when compared to its non-brominated parent compound Rhodamine 123, is a direct consequence of the electron-withdrawing nature of the four bromine atoms. This increased reactivity has been extensively studied through a combination of experimental observations and computational chemistry, which provides a detailed understanding of the underlying electronic structure. Theoretical descriptors derived from methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis have been successfully correlated with the experimentally observed reactivity and biological activity of this compound. researchgate.netacs.org

Research has demonstrated that the introduction of bromine atoms into the rhodamine structure significantly influences the molecule's electronic properties, leading to a notable increase in its electrophilicity. researchgate.netacs.org This is experimentally observed in the nucleophilic addition reactions with water and methanol. researchgate.netacs.org Theoretical calculations have been instrumental in elucidating the mechanism behind this enhanced reactivity.

A key aspect of the biological activity of this compound is its function as a photosensitizer, particularly in its ability to generate singlet oxygen (¹O₂). nih.govbiotium.com This property is central to its application in photodynamic therapy, where the dye's toxicity to carcinoma cells is exploited. nih.govbiotium.com The efficiency of singlet oxygen generation is intrinsically linked to the electronic properties of the molecule, which can be described by theoretical descriptors. The presence of heavy atoms like bromine is known to enhance intersystem crossing, a key step in the formation of the triplet state necessary for singlet oxygen production. instras.com

Studies have shown that the phototoxic properties of brominated rhodamine derivatives are highly dependent on the lipophilic/hydrophilic character of the photosensitizer. nih.gov The correlation between the molecular structure and biological activity is crucial for the design of effective photochemotherapeutic agents. nih.gov

Detailed Research Findings

Computational studies have provided significant insights into the electronic structure of this compound and its correlation with reactivity. The NBO analysis, for instance, reveals the charge distribution across the molecule, highlighting the electrophilic centers. The QTAIM analysis further characterizes the nature of the chemical bonds and interactions within the molecule.

The following tables present a summary of the theoretical descriptors and their correlation with experimental and biological findings.

| Theoretical Descriptor | Observation | Experimental Correlation |

|---|---|---|

| Increased Electrophilicity Index | The calculated global electrophilicity index for this compound is significantly higher than that of Rhodamine 123. researchgate.netacs.org | Enhanced reactivity towards nucleophiles like water and methanol, leading to the formation of addition products. researchgate.netacs.org |

| NBO Charge Distribution | The NBO analysis indicates a greater positive charge localization on the central carbon atom (C9) of the xanthene ring in this compound due to the inductive effect of the bromine atoms. researchgate.net | This site is the primary target for nucleophilic attack, as confirmed by the products of addition reactions. researchgate.net |

| QTAIM Analysis | The topological analysis of the electron density shows bond critical points and bond paths that confirm the covalent nature of the C-Br bonds and their influence on the electronic structure of the xanthene core. researchgate.net | The altered electronic structure contributes to the overall stability of the reaction intermediates and products. researchgate.net |

| Theoretical Descriptor | Observation | Biological Activity Correlation |

|---|---|---|

| Heavy-Atom Effect | The presence of four bromine atoms significantly increases the spin-orbit coupling. | This enhances the rate of intersystem crossing from the excited singlet state to the triplet state, leading to a higher quantum yield of singlet oxygen (ΦΔ ≈ 0.65-0.7). nih.govbiotium.com |

| Lipophilicity (LogP) | The bromination of Rhodamine 123 increases its lipophilicity. nih.gov | The lipophilic character influences the dye's ability to localize in mitochondrial membranes, which is a key factor for its selective phototoxicity towards tumor cells. nih.gov |

| HOMO-LUMO Gap | Computational models can predict the energy of the frontier molecular orbitals. While specific values for this compound are part of detailed research, the overall electronic structure is perturbed by bromination. | The energy of the excited states is crucial for both photosensitization (energy transfer to molecular oxygen) and fluorescence properties of the dye. |

Emerging Research Directions and Future Perspectives for Tetrabromorhodamine 123

Development of Next-Generation Photosensitizers and Photoprobes

The primary driver for the burgeoning interest in Tetrabromorhodamine 123 is its potential as a highly effective photosensitizer. Unlike its parent compound, Rhodamine 123, which is a poor photosensitizer, the bromine-substituted derivatives of rhodamine exhibit a significantly enhanced ability to generate singlet oxygen (¹O₂). This is attributed to the "heavy atom effect" of bromine, which promotes intersystem crossing to the triplet state, a prerequisite for singlet oxygen production.

Research has shown that among the mono-, di-, and tetrabromo-rhodamines, this compound is the most efficient at generating singlet oxygen. It possesses a high quantum yield for singlet oxygen generation, reported to be in the range of 0.65-0.7. This efficiency makes it a prime candidate for the development of next-generation photosensitizers for applications such as photodynamic therapy (PDT), where light-activated compounds are used to destroy target cells.

The development of new photosensitizers often focuses on characteristics such as strong absorbance in the tissue-penetrating red region of the spectrum (600–800 nm), a high quantum yield of reactive oxygen species (ROS) generation, and specific targeting of desired cellular or subcellular locations. While TBR-123 shows great promise due to its high singlet oxygen quantum yield, its absorption maximum is around 524 nm (in methanol), which is outside the optimal therapeutic window. Future research is directed towards modifying the TBR-123 structure to shift its absorption to longer wavelengths without compromising its photosensitizing capabilities. This could involve creating π-extended versions or other derivatives.

As a photoprobe, TBR-123's ability to generate singlet oxygen can be harnessed to study oxidative stress and photodamage within specific cellular compartments, such as mitochondria. Its fluorescence allows for visualization, while its photosensitizing action can be triggered to induce localized damage, enabling researchers to study the subsequent cellular responses.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λEx) in Methanol (B129727) | 524 nm | |

| Emission Maximum (λEm) in Methanol | 550 nm | |

| Molar Extinction Coefficient (ε) in Methanol | 91,000 M⁻¹cm⁻¹ | |

| Singlet Oxygen Quantum Yield (Φ(¹O₂)) | 0.65-0.7 |

Integration into Multi-Modal Imaging Platforms for Enhanced Research Capabilities

To overcome the limitations of any single imaging technique and to provide a more comprehensive understanding of complex biological systems, there is a growing trend towards multi-modal imaging. This approach combines the strengths of different imaging modalities to generate a more complete picture. The distinct optical properties of this compound make it an interesting candidate for integration into such platforms.

Future research could focus on developing multi-modal probes based on TBR-123. For instance, TBR-123 could be conjugated with a magnetic resonance imaging (MRI) contrast agent, such as a gadolinium-based complex. Such a probe would allow for simultaneous fluorescence imaging, providing high-resolution cellular detail, and MRI, offering deep tissue anatomical information without the depth penetration limits of optical imaging. This would be particularly valuable for in vivo studies, enabling researchers to correlate cellular-level events with broader physiological changes.

Another promising avenue is the combination of fluorescence imaging with photoacoustic (PA) imaging. PA imaging is a hybrid modality that detects ultrasound waves generated by the thermoelastic expansion of a material after it absorbs light. Since TBR-123 is a potent photosensitizer, the energy it absorbs could be channeled not only into fluorescence and singlet oxygen generation but also into generating a photoacoustic signal. A TBR-123-based probe designed for both fluorescence and PA imaging could provide complementary information on its localization (fluorescence) and the surrounding tissue's optical absorption properties (photoacoustic).

Furthermore, TBR-123 could be utilized in correlative light and electron microscopy (CLEM). In a CLEM workflow, a region of interest is first identified using fluorescence microscopy (with a probe like TBR-123 to label specific structures, e.g., mitochondria). Subsequently, the same region is imaged with an electron microscope to obtain ultrastructural details at nanometer resolution. This would allow researchers to link the dynamic processes observed with light microscopy to the underlying cellular architecture.

Table 2: Potential Multi-Modal Imaging Applications for this compound

| Modality 1 | Modality 2 | Potential Application |

| Fluorescence Microscopy | Magnetic Resonance Imaging (MRI) | Correlating cellular localization with deep tissue anatomy and function. |

| Fluorescence Microscopy | Photoacoustic (PA) Imaging | Combining high-resolution optical imaging with imaging based on acoustic waves for enhanced depth and contrast. |

| Light Microscopy | Electron Microscopy (CLEM) | Linking the location of the probe within a cell to the high-resolution ultrastructure of that specific area. |

Opportunities in Advanced Spectroscopic Techniques and Instrumentation Development

The unique photophysical characteristics of this compound open up avenues for its use in advanced spectroscopic studies. Techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) could greatly benefit from probes like TBR-123. FLIM measures the time a fluorophore spends in the excited state before emitting a photon. This lifetime is sensitive to the fluorophore's local environment. Since TBR-123 is known to localize in mitochondria, FLIM could be used to map subtle changes in the mitochondrial environment under various physiological or pathological conditions.

Furthermore, TBR-123 could be a valuable tool in Förster Resonance Energy Transfer (FRET) studies. FRET is a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor) and is highly dependent on the distance between them, acting as a "spectroscopic ruler". TBR-123 could be paired with a suitable acceptor molecule to study molecular interactions, such as protein-protein interactions or conformational changes in biomolecules within the cell. Its potential to act as a FRET donor could be explored in developing new biosensors.

The field of single-molecule spectroscopy, which allows the study of individual molecules, could also leverage TBR-123. Observing the behavior of single TBR-123 molecules within a cell could provide unprecedented insights into cellular heterogeneity and the dynamics of mitochondrial processes.

From an instrumentation perspective, the development of new photosensitizers and probes often drives innovation in microscopy and spectroscopy instrumentation. The specific excitation and emission properties of TBR-123 and its future derivatives might necessitate the development of tailored light sources, filters, and detectors to optimize their performance in complex biological samples. For instance, developing systems that can efficiently excite TBR-123 while simultaneously detecting the faint signals from resulting reactions could enhance its utility in various research applications.

Challenges and Unaddressed Research Questions in this compound Science

Despite its considerable potential, several challenges and unanswered questions remain in the study and application of this compound. A primary challenge is its relatively low solubility in aqueous media, which can complicate its use in biological systems. Further research into formulation strategies or chemical modifications to improve water solubility is crucial for its broader application.

Another significant challenge is the photostability of the compound. While effective at generating singlet oxygen, photosensitizers can also be susceptible to photobleaching, where the molecule is irreversibly damaged by light, losing its fluorescent and photosensitizing properties. Detailed studies on the photobleaching quantum yield and the mechanisms of degradation of TBR-123 are needed to understand its limitations and to develop strategies to improve its robustness for long-term imaging experiments.

The precise mechanisms of its interaction with cellular components, beyond its known accumulation in mitochondria, are not fully elucidated. A deeper understanding of its uptake, transport, and potential off-target effects is necessary. Research is needed to explore whether its electrophilicity, which is enhanced by the bromine atoms, influences its biological activity and interactions.

Key unaddressed research questions include:

Can the structure of TBR-123 be modified to shift its absorption maximum into the near-infrared (NIR) "therapeutic window" (650-900 nm) for deeper tissue penetration, while maintaining or enhancing its high singlet oxygen quantum yield?

What are the detailed photobleaching pathways of TBR-123, and can photostabilizers or structural modifications be employed to increase its operational lifetime?

How does the enhanced electrophilicity of TBR-123 compared to Rhodamine 123 affect its biological interactions and potential for non-photodynamic cytotoxicity?

Can TBR-123 be effectively incorporated into targeted delivery systems, such as nanoparticles or antibody conjugates, to improve its specificity for particular cell types or tissues?

Addressing these challenges and questions through continued research will be essential to fully unlock the scientific and therapeutic potential of this compound and its future generations.

Q & A

Q. How is Tetrabromorhodamine 123 synthesized and characterized for research use?

this compound is synthesized via bromination of rhodamine 123, where hydrogen atoms are replaced with bromine to enhance electrophilicity and photosensitizing properties. Characterization involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity. Theoretical methods like natural bond orbital (NBO) analysis and quantum theory of atoms in molecules (QTAIM) are used to evaluate electron-withdrawing effects of bromine atoms, which significantly increase electrophilicity compared to non-brominated analogs .

Q. What experimental controls are essential when studying this compound-induced apoptosis?

Key controls include:

- Untreated cells to establish baseline viability.

- Light-exposure controls (without the compound) to isolate photodynamic effects.

- Caspase-3 inhibitors to differentiate caspase-dependent vs. -independent pathways.

- Mitochondrial membrane potential assays (e.g., JC-1 staining) to confirm mitochondrial involvement .

Q. How does the "heavy atom effect" influence the photosensitizing properties of this compound?

Bromination increases the atomic number of substituents, promoting intersystem crossing to the triplet state, thereby enhancing singlet oxygen (¹O₂) generation. This effect is validated by comparing singlet oxygen yields between this compound and non-brominated rhodamine 123 using electron paramagnetic resonance (EPR) with ¹O₂-specific traps like TEMP .

Q. What methodological considerations are critical for measuring singlet oxygen yield in cellular studies using this compound?

- Use specific ¹O₂ probes (e.g., Singlet Oxygen Sensor Green).

- Standardize light dosimetry (wavelength, intensity, exposure time) to ensure reproducibility.

- Quantify NAD(P)H oxidation via fluorescence microscopy, as ¹O₂ directly targets mitochondrial NAD(P)H .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound cytotoxicity across different cell models?

Discrepancies may arise from cell-specific factors like mitochondrial density, antioxidant levels (e.g., glutathione), or differential uptake. To address this:

- Perform dose-response curves under standardized light conditions.

- Measure intracellular ROS and NAD(P)H depletion kinetics.

- Use genetically modified cell lines (e.g., mitochondrial DNA-depleted ρ⁰ cells) to isolate organelle-specific effects .

Q. How to design experiments differentiating electrophilic reactivity from other mechanisms in this compound?

- Compare reactivity with non-brominated analogs (e.g., rhodamine 123) in nucleophilic addition assays.

- Use scavengers (e.g., sodium thiosulfate) to quench electrophilic intermediates.

- Apply computational models (e.g., linear free energy relationships) to quantify bromine's electron-withdrawing effects .

Q. What strategies optimize light dosage parameters for this compound in photodynamic therapy (PDT) research?

- Conduct time-resolved ROS detection to correlate light exposure with ¹O₂ generation.

- Use fractionated light delivery to mitigate hypoxia-induced resistance.

- Combine with mitochondrial inhibitors (e.g., oligomycin) to amplify phototoxicity .

Q. How to evaluate mitochondrial specificity versus off-target organelle effects of this compound?

- Perform co-localization studies with organelle-specific dyes (e.g., MitoTracker, ER-Tracker).

- Assess Golgi apparatus integrity via immunofluorescence (e.g., GM130 protein staining), as this compound can induce Golgi-specific apoptosis .

- Use subcellular fractionation followed by HPLC to quantify compound distribution .

Q. What approaches investigate synergistic effects of this compound with other photosensitizers?

Q. How to quantitatively analyze caspase-independent apoptosis pathways triggered by this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.